Potassium toluene sulfonate
Description
Significance in Organic Synthesis and Materials Science
The importance of potassium toluene (B28343) sulfonate in the chemical sciences is twofold, with significant applications in both the synthesis of new molecules and the creation of novel materials.
In organic synthesis , potassium toluene sulfonate serves multiple roles. It is widely employed as a reagent, a catalyst, and an intermediate for producing a range of organic compounds, including pharmaceuticals, dyes, and polymers. guidechem.com Its primary function is as a source of the tosylate anion, which is a superior leaving group in nucleophilic substitution reactions. smolecule.com This facilitates the conversion of alcohols into other functional groups. smolecule.com The compound can also act as a mild, non-nucleophilic base in reactions where a gentle basic environment is necessary. guidechem.com Furthermore, its properties are leveraged in phase-transfer catalysis (PTC), a technique that facilitates reactions between reactants in immiscible phases, thereby increasing reaction rates and yields. fzgxjckxxb.com
In materials science , this compound is valued for its ionic properties, which are exploited in the development of functional materials. A notable application is its use as an electrolyte additive in batteries to improve ionic conductivity. smolecule.comalfa-chemistry.com Research has demonstrated its potential in lithium-ion batteries and, by extension, other energy storage systems like potassium-ion batteries. smolecule.comresearchgate.net The tosylate anion is also instrumental in polymer science. It is used as a dopant for conducting polymers, such as polypyrrole, to create materials with high electrical conductivity and stability. researchgate.net These doped polymers are investigated for applications ranging from electrochemomechanical actuators to advanced electrode materials. researchgate.net
Overview of Academic Research Trajectories
Academic research on this compound has evolved from foundational studies of its chemical reactivity to its application in cutting-edge technologies. Early research trajectories focused on understanding its fundamental role in organic reactions, particularly the kinetics and mechanisms of nucleophilic substitution where the tosylate group acts as a leaving group. smolecule.com Studies explored its oxidation under various conditions and its behavior as an ion pair in different solvents. smolecule.comacs.org
More recent research has shifted towards harnessing its unique properties for materials science applications. A significant area of investigation is its use in polymer chemistry. Researchers have extensively studied the electropolymerization of pyrrole (B145914) in the presence of p-toluene sulfonate to create highly conductive and stable polypyrrole films (PPy/pTS). researchgate.net These studies delve into how deposition conditions affect the material's morphology, mechanical properties, and electroactivity, targeting applications like sensors and actuators. researchgate.net
The most contemporary research trajectory for sulfonate salts, including this compound, lies in the field of energy storage. Scientists are exploring its use as a stable and effective electrolyte component in next-generation batteries. smolecule.comalfa-chemistry.com For instance, the related sodium p-toluenesulfonate has been used as a precursor to synthesize dual sulfur-doped carbon nanosheets, a high-performance anode material for potassium-ion batteries (KIBs). researchgate.net This research highlights a path where the compound is not just a component but a building block for advanced electrode materials, demonstrating a clear trend from a simple reagent to an enabling material for sustainable energy technologies.
Compound Names Mentioned
Structure
3D Structure of Parent
Properties
CAS No. |
30526-22-8 |
|---|---|
Molecular Formula |
C7H7KO3S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
potassium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
IHNDQUQOHMIOHB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Novel Synthetic Pathways for Potassium Toluene (B28343) Sulfonate
Potassium toluene sulfonate is typically prepared by the neutralization of p-toluenesulfonic acid (p-TSA) with a potassium base. Therefore, innovations in the synthesis of p-TSA directly impact the production of its potassium salt. Research has focused on developing greener and more efficient catalytic methods.
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net In the context of toluenesulfonate (B8598656) synthesis, this often involves solvent-free conditions and the use of reusable catalysts.
One approach involves the sulfonation of amines using microwave irradiation under solvent- and catalyst-free conditions, which offers advantages such as short reaction times, high yields, and reduced pollution. rsc.org For the synthesis of the precursor p-TSA, solid acid catalysts like p-toluenesulfonic acid-functionalized MCM-41 (a type of mesoporous silica) have been developed. These heterogeneous catalysts are reusable, efficient, and facilitate reactions under solvent-free conditions, aligning with green chemistry goals. researchgate.net Similarly, polystyrene-supported p-toluenesulfonic acid (PS-PTSA) has been used to promote multicomponent reactions under solvent-free and metal-free conditions, highlighting the trend towards solid-supported, recyclable catalysts. preprints.org The direct sulfonation of aniline (B41778) and various alcohols with p-toluenesulfonyl chloride can be achieved at room temperature without solvents, a process that is both economical and environmentally friendly. semanticscholar.org
Once greener p-TSA is synthesized, it can be readily converted to this compound by a simple neutralization reaction with potassium hydroxide (B78521) or potassium carbonate.
Catalytic methods have been developed to synthesize a wide range of aryl sulfonate analogs, expanding the chemical space beyond simple toluenesulfonates. These routes often provide higher efficiency and selectivity.
Transition metal catalysis is a prominent strategy. For instance, nickel-catalyzed aryl exchange reactions between 2-pyridyl sulfide (B99878) and various aryl electrophiles allow for the synthesis of aryl sulfides, which can be precursors to sulfonates, without the use of odorous thiols. acs.org Iron-catalyzed cross-coupling of Grignard reagents with aryl chlorides bearing a sulfonate group has been shown to be an effective method for producing alkyl-substituted benzenesulfonate (B1194179) esters. researchgate.net Furthermore, palladium-catalyzed Suzuki coupling reactions can be used with less reactive aryl tosylates and mesylates to form C-C bonds, demonstrating the versatility of sulfonate groups in catalytic transformations. researchgate.net
Electrochemical methods offer a modern, sustainable alternative. The electro-oxidation of sodium arenesulfinates with phenols can produce a variety of aryl sulfonate esters under mild, oxidant-free conditions. eurjchem.com
Synthesis of Toluene Sulfonate Derivatives and Precursors
The utility of this compound is closely linked to its precursor, p-toluenesulfonyl chloride (TsCl), and its subsequent derivatives, such as esters and fluorescent labels.
The most common industrial method for producing p-toluenesulfonyl chloride is the chlorosulfonation of toluene. wikipedia.org This reaction typically yields a mixture of ortho and para isomers, with p-toluenesulfonyl chloride often being a byproduct of saccharin (B28170) synthesis. wikipedia.org An alternative two-step method involves the reaction of toluene with concentrated sulfuric acid to form p-toluenesulfonic acid, which is then chlorinated with an agent like phosphorus pentachloride. sciencemadness.org
Recent advancements have focused on improving the efficiency and environmental profile of these reactions. For example, using a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC) with cyanuric chloride allows for the conversion of sodium sulfonate salts to their corresponding sulfonyl chlorides. mdpi.com
Table 1: Comparison of Synthetic Methods for p-Toluenesulfonyl Chloride
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Chlorosulfonation | Toluene, Sulfuryl Chloride (SO₂Cl₂) | Direct reaction | Standard industrial method; produces ortho and para isomers. wikipedia.orgsciencemadness.org |
| Two-Step Synthesis | Toluene, H₂SO₄, then PCl₅ | Sulfonation followed by chlorination | Traditional laboratory method. sciencemadness.org |
| Catalytic Conversion | Sodium p-toluenesulfonate, Cyanuric Chloride, TMAC | 60°C in acetonitrile (B52724) | Converts the salt to the sulfonyl chloride; avoids direct use of highly corrosive chlorosulfonic acid. mdpi.com |
p-Toluenesulfonate esters, or tosylates, are pivotal intermediates in organic synthesis, primarily used to convert alcohols into good leaving groups. The standard method involves reacting an alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.orgsciencemadness.org
Various catalytic systems have been developed to streamline this process. Indium-catalyzed sulfonylation is effective for both alcohols and less nucleophilic anilines. organic-chemistry.org Ytterbium(III) trifluoromethanesulfonate (B1224126) is another efficient catalyst for the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) under neutral conditions. organic-chemistry.org For more sustainable approaches, ultrasound has been employed to assist in the p-toluenesulfonic acid-catalyzed synthesis of aliphatic esters, resulting in good yields and short reaction times under mild conditions. tandfonline.com
Table 2: Selected Methods for p-Toluenesulfonate Ester Synthesis
| Method | Substrate | Reagent/Catalyst | Conditions | Application |
|---|---|---|---|---|
| Standard Tosylation | Alcohols (e.g., Dodecanol) | p-Toluenesulfonyl chloride, Pyridine | <20°C | General synthesis of tosylates. wikipedia.orgorgsyn.org |
| Indium Catalysis | Alcohols, Amines | p-Toluenesulfonyl chloride / Indium catalyst | - | Broad substrate scope, including hindered amines. organic-chemistry.org |
| Ytterbium(III) Catalysis | Primary/Secondary Alcohols | Toluenesulfonic acid anhydride / Yb(OTf)₃ | Neutral, mild | High yields for alkyl tosylates. organic-chemistry.org |
| Ultrasound-Assisted | Aliphatic Acids, Alcohols | p-Toluenesulfonic acid | Room temperature, 20 min | Eco-friendly esterification. tandfonline.com |
Toluene sulfonate moieties are integral to the design of advanced fluorescent labeling reagents used for the sensitive detection of various analytes by High-Performance Liquid Chromatography (HPLC). These reagents are synthesized to react specifically with target functional groups (like carboxylic acids), attaching a highly fluorescent tag that enables detection at very low concentrations.
Several such reagents have been developed:
Benzimidazo[2,1-b]quinazolin-12(6H)-one-5-ethyl-p-toluenesulfonate (BQETS): This novel reagent has been designed for the fluorescent labeling of fatty acids. It reacts quickly, typically within 20 minutes at 90°C in dimethylformamide with a potassium carbonate catalyst. researchgate.net
Acridone-9-ethyl-p-toluenesulfonate (AETS): AETS is used as a pre-column fluorescent labeling reagent for the highly sensitive and selective determination of triterpenic acids in fruits. researchgate.net
1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole[4,5-f]9,10-phenanthrene (TSEPIP): This reagent is used for the analysis of long-chain free fatty acids. Derivatization occurs at 90°C in the presence of a potassium carbonate catalyst, with online mass spectrometry used for identification. nih.gov
2-(5-Benzoacridine)ethyl-p-toluenesulfonate (BAETS): BAETS serves as a sensitive reagent for determining bile acids via HPLC with fluorescence detection. researchgate.net
These derivatization strategies significantly enhance the sensitivity and selectivity of analytical methods, allowing for the quantification of trace amounts of important biological molecules. researchgate.net
Table 3: Toluene Sulfonate-Based Fluorescent Labeling Reagents
| Reagent Name (Abbreviation) | Target Analyte | Derivatization Conditions | Detection Method |
|---|---|---|---|
| Benzimidazo[2,1-b]quinazolin-12(6H)-one-5-ethyl-p-toluenesulfonate (BQETS) | Fatty Acids | 90°C, 20 min, K₂CO₃ in DMF | HPLC-FLD. researchgate.net |
| Acridone-9-ethyl-p-toluenesulfonate (AETS) | Triterpenic Acids | Optimized via response surface methodology | HPLC-FLD. researchgate.net |
| 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole[4,5-f]9,10-phenanthrene (TSEPIP) | Long-Chain Fatty Acids | 90°C, K₂CO₃ in DMF | HPLC-FLD with MS identification. nih.gov |
| 2-(5-Benzoacridine)ethyl-p-toluenesulfonate (BAETS) | Bile Acids | Basic catalyst in DMSO | HPLC-FLD with MS identification. researchgate.net |
Role of this compound in Multicomponent Reactions and Condensations
This compound, the potassium salt of p-toluenesulfonic acid, is a compound that has found utility in various chemical processes. Unlike its acidic counterpart, p-toluenesulfonic acid (p-TSA), which is a well-established Brønsted acid catalyst, this compound is a salt and does not function as a direct catalyst in the same acidic capacity. However, its presence in a reaction medium can influence the course and outcome of multicomponent and condensation reactions through various mechanisms.
Research indicates that this compound is often generated as a byproduct in reactions where a tosyl group is displaced or when p-toluenesulfonic acid is neutralized. For instance, in certain C-H amination reactions, the formation of potassium tosylate as a byproduct is noted, which can be easily removed from the reaction mixture by filtration or an aqueous workup due to its solubility properties. researchgate.net
In the context of multicomponent reactions, the direct catalytic application of this compound is not widely documented. However, its role as a component in the reaction medium has been observed. For example, in a novel synthesis of Biginelli-type compounds, the reaction of an α-tosyl substituted thiourea (B124793) with the potassium enolate of a dicarbonyl compound, generated using potassium hydroxide, is a key step. The subsequent dehydration of the intermediate is then facilitated by the addition of p-toluenesulfonic acid. ic.ac.uk While not a direct catalyst for the primary condensation, the underlying principles involve tosyl-bearing reagents and potassium bases, which are precursors to the in-situ environment where potassium tosylate could exist.
Furthermore, potassium tosylate has been used as an additive in certain reactions to influence the properties of the solvent. In one study, the addition of potassium tosylate was found to increase the ionizing power of the solvent, thereby affecting the reaction kinetics. dss.go.th This suggests a potential indirect role in condensation reactions where charge separation is a key feature of the mechanism. It has also been employed as a supporting electrolyte in electrochemical reactions. unl.pt
The following tables summarize the observed contexts in which this compound has been mentioned in relation to condensation and multicomponent reaction systems.
Table 1: Observed Roles of this compound in Chemical Reactions
| Reaction Type | Role of this compound | Compound System | Reference |
| C-H Amination | Byproduct | Dirhodium-catalyzed amination | researchgate.net |
| Pyrimidine Synthesis | Component of Reaction System | Reaction of α-tosyl thiourea with potassium enolate | ic.ac.uk |
| Solvolysis | Additive to increase solvent ionizing power | Decomposition of diphenyliodonium (B167342) chloride | dss.go.th |
| Electrochemistry | Supporting Electrolyte | Schiff base condensation product studies | unl.pt |
Table 2: Research Findings Related to Tosylates and Potassium Salts in Condensation Reactions
| Reaction | Reagents | Role of Tosyl/Potassium Species | Observations | Reference |
| Biginelli-type Reaction | N-(1-tosylethyl)thiourea, Tosyl acetone, KOH, TsOH | Potassium enolate generation and tosyl-group involvement | A flexible method for synthesizing a variety of hydrogenated pyrimidines. | ic.ac.uk |
| C-H Amination | Rhodium catalyst, Sulfamate esters | Formation of potassium tosylate byproduct | The byproduct is easily removed, facilitating product purification. | researchgate.net |
Mechanistic Investigations of Reactivity and Transformation Pathways
Reaction Kinetics and Mechanistic Elucidation
The reactivity of the toluenesulfonate (B8598656) functional group is dictated by its electronic structure and stability. Mechanistic studies have largely centered on its behavior in oxidation, its limited role as a nucleophile, and its extensive and vital function as a leaving group in substitution reactions.
The oxidation of the toluenesulfonate structure, specifically its parent acid, p-toluenesulfonic acid (PTSA), has been investigated to understand the stability of the aromatic sulfonate system. Kinetic studies on the oxidation of PTSA by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium provide insight into the reaction pathways.
The reaction rate is dependent on the acidity of the solution. cdnsciencepub.com In perchloric acid (HClO₄) solutions below 1 M, the rate law is expressed as: v = k₃[Arene][MnVII]h₀
Above 2 M HClO₄, the rate law changes to: v = k₂[Arene]h₀
This indicates a complex mechanism involving acid catalysis. cdnsciencepub.com The reaction is first-order with respect to both the toluene (B28343) derivative and the oxidant. cdnsciencepub.com However, the kinetics are not straightforward, suggesting a multi-step mechanism. cdnsciencepub.com The methyl group on the aromatic ring is the primary site of oxidation, leading to products such as benzoic acid, while the sulfonate group itself remains largely intact under these conditions, highlighting its stability. cdnsciencepub.com
| Condition | Rate Constant | Value (M⁻¹s⁻¹) |
|---|---|---|
| Below 1 M HClO₄ | k₃ | 8.09 ± 0.25 × 10⁻⁴ |
| Above 2 M HClO₄ | k₂ | 1.19 ± 0.13 × 10⁻⁷ |
The toluenesulfonate anion (tosylate) is considered a very poor nucleophile. Its lack of nucleophilicity is a direct consequence of its high stability. The negative charge on the anion is not localized on a single oxygen atom but is delocalized across all three oxygen atoms and the sulfur atom through resonance. masterorganicchemistry.com
This charge delocalization makes the anion a very weak base. masterorganicchemistry.com Generally, strong nucleophiles are characterized by a high concentration of electron density. Because the charge in the tosylate anion is spread out, it has little tendency to donate its electrons to form a new bond with an electrophilic carbon, which is the defining characteristic of a nucleophile. While it can participate in backside attack at a sulfur atom in competing side-reactions, its primary and most valuable role in organic synthesis is not as a nucleophile but as a stable species that departs during a reaction. nih.gov
The toluenesulfonate group is one of the most effective leaving groups in organic chemistry, a property that stems directly from the characteristics that make it a poor nucleophile. A good leaving group is a species that can stabilize the negative charge it takes with it upon breaking its bond to a carbon atom. libretexts.org The tosylate anion excels in this role for several key reasons:
Weak Basicity : It is the conjugate base of p-toluenesulfonic acid, which is a strong acid with a pKa of approximately -2.8. libretexts.orglibretexts.org This means the tosylate anion is a very weak and stable base.
Resonance Stabilization : As previously mentioned, the negative charge on the departing tosylate anion is extensively delocalized across the sulfonyl group's three oxygen atoms, which effectively stabilizes the anion. masterorganicchemistry.com
These factors make the conversion of an alcohol (which has a poor leaving group, OH⁻) into a tosylate ester a common and crucial strategy for facilitating nucleophilic substitution (Sₙ2) and elimination reactions. masterorganicchemistry.comperiodicchemistry.com The reactivity of alkyl tosylates is often comparable to or even greater than that of alkyl halides. libretexts.org
Kinetic studies comparing various leaving groups on a neopentyl skeleton in a reaction with sodium azide (B81097) demonstrated this effectiveness. While triflate was the most reactive, the tosylate group showed significant reactivity, surpassing that of chlorides. acs.org
| Leaving Group (X) | Relative Reactivity Trend | Comment |
|---|---|---|
| Trifluoromethanesulfonate (B1224126) (Triflate) | Most Reactive | Excellent leaving group due to strong inductive effect of fluorine atoms. |
| Iodide | Highly Reactive | A large, polarizable anion that is a very weak base. |
| Bromide | Reactive | Good leaving group, weaker base than chloride. |
| p-Toluenesulfonate (Tosylate) | Moderately Reactive | Reactivity is comparable to halides, excellent for synthesis. acs.org |
| Methanesulfonate (Mesylate) | Moderately Reactive | Similar in reactivity to tosylate. |
| Chloride | Least Reactive | More basic and a less effective leaving group compared to other halides and sulfonates. |
Catalytic Activity and Mechanisms
While the toluenesulfonate anion itself is not catalytically active, its corresponding acid, p-toluenesulfonic acid (PTSA), is a widely used and powerful catalyst. Potassium toluene sulfonate, as a neutral salt of a strong acid and a strong base (potassium hydroxide), does not possess the acidic properties necessary for this type of catalysis.
This compound is not typically employed as a catalyst in organic transformations. Catalysis in this context is overwhelmingly associated with p-toluenesulfonic acid (PTSA or TsOH), which is a strong, non-oxidizing organic acid that is solid and soluble in organic solvents. preprints.orgwikipedia.org
PTSA functions as a classic Brønsted acid catalyst by donating a proton to a substrate, thereby activating it toward nucleophilic attack. p-toluenesulfonicacid-ptbba.com This is a cornerstone of many fundamental organic reactions, including:
Esterification : In Fischer esterification, PTSA protonates the carbonyl oxygen of a carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol nucleophile, ultimately leading to the formation of an ester. p-toluenesulfonicacid-ptbba.comtandfonline.comresearchgate.net
Acetal and Ketal Formation : PTSA is used to catalyze the reaction of aldehydes or ketones with alcohols. It protonates the carbonyl oxygen, activating the carbonyl carbon for attack by an alcohol. This process, often with the removal of water, leads to the formation of stable acetals or ketals, which are frequently used as protecting groups in multi-step syntheses. p-toluenesulfonicacid-ptbba.comfiveable.meresearchgate.net
Hydration of Alkynes : A system combining PTSA and acetic acid can efficiently hydrate (B1144303) alkynes to form ketones, avoiding the use of toxic mercury-based catalysts. organic-chemistry.org
The mechanism in all these cases involves the reversible protonation of a substrate by PTSA to generate a more reactive intermediate. p-toluenesulfonicacid-ptbba.com
Latent acid catalysts are compounds that are inactive under ambient conditions but release a strong acid catalyst upon a specific trigger, such as heat or UV light. google.com This approach provides excellent control over the initiation of a reaction and improves the storage stability of formulations. google.comacs.org
While this compound is not a latent acid catalyst due to its ionic and stable nature, various esters of p-toluenesulfonic acid are designed for this purpose. google.com For example, 2-hydroxy cyclohexyl p-toluenesulfonate can be used as a blocked acid catalyst. acs.org Upon heating, this sulfonate ester decomposes to release free p-toluenesulfonic acid, which then catalyzes the desired reaction, such as the crosslinking of polymers in coatings. acs.org The mechanism involves the thermal decomposition of the ester, liberating the catalytically active free acid. google.comacs.org
Polymerization Mechanisms Involving Toluene Sulfonates
Toluene sulfonate moieties play a significant role in various polymerization reactions, acting as leaving groups or influencing the reaction kinetics and mechanism. Detailed studies on specific monomers, such as 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), have provided profound insights into these mechanisms, particularly highlighting the differences between liquid-state and solid-state processes. nih.gov
Liquid-State and Solid-State Polymerization Kinetics
The kinetics of polymerization involving toluene sulfonate functional groups can differ dramatically depending on the physical state of the monomer. A comparative study of the thermal polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) reveals distinct kinetic profiles for the liquid and solid states. nih.gov
Liquid-State Polymerization: The liquid-state polymerization of this monomer, which occurs above its melting temperature (Tm = 94 ± 2 °C), follows an unusual zero-order reaction model . nih.govnih.gov This is evidenced by isoconversional kinetic analysis of calorimetric data, which shows a nearly constant activation energy across the conversion range, suggesting the process is governed by a well-defined rate-limiting step. nih.govnih.gov Both Differential Scanning Calorimetry (DSC) and in situ Electron Paramagnetic Resonance (EPR) spectroscopy data confirm this zero-order behavior and yield strikingly similar Arrhenius parameters. nih.gov
The thermodynamic and kinetic parameters for the polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) in both states are summarized below.
| Parameter | Liquid-State Polymerization | Solid-State Polymerization |
|---|---|---|
| Reaction Model | Zero-order | Autocatalytic |
| Activation Energy (Ea) | 124 ± 2 kJ mol−1 (nearly constant) | 68 to 95 kJ mol−1 (variable) |
| Heat of Polymerization (ΔH) | 360 ± 5 kJ mol−1 | 128 ± 4 kJ mol−1 |
Mechanistic Studies of p-Toluenesulfonate Elimination
A key mechanistic feature that distinguishes the liquid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) from its solid-state counterpart is the fate of the p-toluenesulfonate side groups.
In the liquid state , the reaction results in the quantitative elimination of the p-toluenesulfonate group, leading to the formation of p-toluenesulfonic acid and a polymeric product with a markedly different chemical composition from the monomer. nih.govnih.gov This elimination is believed to be caused by the specific mechanistic features of the liquid-state reaction rather than simple thermal instability of the monomer. nih.gov The formation of p-toluenesulfonic acid is confirmed by spectroscopic analysis of the polymer product. nih.gov
Conversely, in the solid state , the polymerization proceeds via a 1,4-addition reaction without involving the side-groups. nih.gov The p-toluenesulfonate moieties remain intact and attached to the rigid polymer backbone, which contains conjugated enyne fragments. nih.gov This topochemical reaction is highly dependent on the specific orientation of the monomer molecules within the crystal lattice. nih.govresearchgate.net
Influence on Polymerization Rate Laws and Intermediates
The differing polymerization mechanisms in the liquid and solid states directly influence the rate laws and the nature of the intermediates involved.
Rate Laws: As established, the liquid-state process follows a zero-order rate law, suggesting that the reaction rate is independent of the monomer concentration. nih.gov In contrast, the solid-state reaction is best described by an autocatalytic rate law, where the reaction rate is initially slow and then accelerates as the polymer is formed. nih.govresearchgate.net
In the solid state, the mechanism also involves radical intermediates. The reaction is initiated by the formation of biradicals, which then propagate through the crystal lattice. nih.gov The average length of the polymer chains has been shown to grow throughout the induction period. researchgate.net The significant difference in the heat of polymerization between the two states (360 kJ mol−1 in liquid vs. 128 kJ mol−1 in solid) further underscores the fundamental differences in their respective transformation pathways and final polymer structures. nih.gov
Advanced Spectroscopic and Computational Characterization
Quantum Chemical and Electronic Structure Investigations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. These computational methods are instrumental in elucidating the electronic structure, reactivity, and intermolecular interactions of potassium toluene (B28343) sulfonate.
Density Functional Theory (DFT) Studies of Potassium Toluene Sulfonate
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of aromatic sulfonate systems. researchgate.netosti.gov For this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) to accurately model the system. researchgate.net These studies focus on optimizing the molecular geometry to its lowest energy state, from which various electronic properties can be calculated. The interaction between the potassium cation and the toluene sulfonate anion is a key aspect of these investigations, shedding light on the nature of the ion pair. chemrxiv.orgrsc.org
Elucidation of Molecular and Electronic Structure
DFT calculations provide a detailed picture of the molecular and electronic structure of this compound. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles of the toluene sulfonate anion. Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the aromatic ring and the sulfonate group, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. For this compound, the MEP would show a region of high electron density around the sulfonate group's oxygen atoms, making them susceptible to interaction with the potassium cation.
Theoretical Modeling of Reactivity and Interactions
Theoretical modeling using DFT can be employed to understand the reactivity of this compound. By simulating reaction pathways, it is possible to investigate the mechanisms of reactions in which it participates, such as nucleophilic substitution. acs.org Computational models can also shed light on the interactions between this compound and other molecules, such as solvents or reactants. For instance, the interaction energies and geometries of this compound with water molecules can be calculated to understand its solvation and hydrotropic behavior. These models can also predict how the presence of the potassium cation influences the reactivity of the sulfonate anion. chemrxiv.org
Vibrational and Rotational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for the structural characterization of this compound by identifying its functional groups and probing its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of potassium p-toluenesulfonate exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. nist.govresearchgate.net The sulfonate group (SO₃⁻) gives rise to strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are typically observed in the regions of 1250-1140 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.nettaylorandfrancis.com
The aromatic ring also produces a set of characteristic bands. The C-H stretching vibrations of the aromatic protons are usually found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The methyl group attached to the aromatic ring will show characteristic C-H stretching and bending vibrations.
A representative table of the expected FT-IR absorption bands for this compound is provided below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Methyl C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1495 | Medium | Aromatic C=C Stretch |
| ~1180 | Strong | Asymmetric S=O Stretch (SO₃⁻) |
| ~1035 | Strong | Symmetric S=O Stretch (SO₃⁻) |
| ~815 | Strong | Aromatic C-H Out-of-Plane Bend |
| ~680 | Strong | C-S Stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the C-S bond. nih.govresearchgate.net
The symmetric stretching vibration of the aromatic ring, often referred to as the "ring breathing" mode, typically gives a strong signal in the Raman spectrum. The S=O stretching vibrations of the sulfonate group are also Raman active. nih.gov The C-S stretching vibration, which can be weak in the IR spectrum, often shows a more distinct peak in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. smf.mx
A table of expected Raman shifts for this compound is presented below.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1125 | Medium | Symmetric S=O Stretch (SO₃⁻) |
| ~1000 | Strong | Aromatic Ring Breathing |
| ~790 | Medium | C-S Stretch |
| ~635 | Medium | Aromatic Ring Deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures. For potassium p-toluenesulfonate, both ¹H and ¹³C NMR provide distinct signals that confirm its chemical structure.
In the ¹H NMR spectrum, the aromatic protons of the para-substituted ring typically manifest as two doublets. rsc.org The protons ortho to the sulfonate group are shifted downfield compared to the meta protons due to the electron-withdrawing nature of the sulfonate group. These appear in the range of 7.0 to 8.0 ppm. Specifically, a reported spectrum in D₂O shows a doublet at approximately 7.59 ppm for the ortho protons and a doublet at 7.26 ppm for the meta protons. rsc.org The methyl (CH₃) group protons appear as a sharp singlet further upfield, typically around 2.29 ppm. rsc.org
The ¹³C NMR spectrum provides complementary data on the carbon framework. The aromatic ring displays four distinct signals due to symmetry. The carbon atom directly attached to the sulfonate group (C-SO₃⁻) and the carbon bearing the methyl group (C-CH₃) are readily identified. The remaining two signals correspond to the two equivalent ortho carbons and the two equivalent meta carbons. A spectrum of p-toluenesulfonic acid in DMSO-d₆, a closely related compound, shows peaks at approximately 144.2 ppm (C-S), 138.5 ppm (C-CH₃), 128.3 ppm, and 125.5 ppm for the other aromatic carbons, with the methyl carbon appearing around 20.7 ppm. chemicalbook.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for p-Toluenesulfonate
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in DMSO-d₆ * |
| Methyl (CH₃) Protons | ~2.29 (s) rsc.org | ~20.7 chemicalbook.com |
| Aromatic Protons (ortho to SO₃⁻) | ~7.59 (d) rsc.org | - |
| Aromatic Protons (meta to SO₃⁻) | ~7.26 (d) rsc.org | - |
| Aromatic Carbon (C-SO₃⁻) | - | ~144.2 chemicalbook.com |
| Aromatic Carbon (C-CH₃) | - | ~138.5 chemicalbook.com |
| Aromatic Carbons (CH) | - | ~128.3, ~125.5 chemicalbook.com |
*Note: (s) = singlet, (d) = doublet. Data for p-toluenesulfonic acid. Chemical shifts are reference-dependent and can vary with experimental conditions.
X-ray Diffraction Analysis for Crystal Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. Several studies have detailed the crystal structure of salts of p-toluenesulfonic acid, revealing key structural parameters. For instance, 4-nitroanilinium p-toluenesulfonate crystallizes in the monoclinic system with the space group P2₁/n. iucr.org Similarly, p-toluidine (B81030) p-toluenesulfonate also crystallizes in a monoclinic system, but with the space group P2₁. scirp.orgresearchgate.net
While specific data for potassium p-toluenesulfonate was not found in the immediate search results, analysis of related structures provides insight. The general structure consists of p-toluenesulfonate anions and the corresponding cations arranged in a regular lattice. iucr.orgscirp.org The unit cell dimensions for 4-nitroanilinium p-toluenesulfonate are a = 6.216 Å, b = 30.674 Å, and c = 7.405 Å, with a β angle of 97.048°. iucr.org For p-toluidine p-toluenesulfonate, the lattice parameters are a = 5.876 Å, b = 9.0203 Å, and c = 13.372 Å. scirp.org These examples highlight that while the anion is consistent, the cation and crystal packing forces significantly influence the unit cell parameters and space group.
Table 2: Representative Crystallographic Data for p-Toluenesulfonate Salts
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 4-Nitroanilinium p-toluenesulfonate | Monoclinic | P2₁/n | a=6.216 Å, b=30.674 Å, c=7.405 Å, β=97.048° | iucr.org |
| p-Toluidine p-toluenesulfonate | Monoclinic | P2₁ | a=5.876 Å, b=9.0203 Å, c=13.372 Å | scirp.org |
| l-Histidinium p-toluenesulfonate | Orthorhombic | P2₁2₁2₁ | a=5.2700 Å, b=7.3691 Å, c=38.2042 Å | iucr.org |
Thermal Analysis Techniques in Research Contexts
Thermal analysis techniques are crucial for understanding the stability and decomposition behavior of chemical compounds.
Differential Scanning Calorimetry (DSC) for Reaction Energetics
Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. For p-toluidinium p-toluenesulphonate, a related organic salt, DSC analysis showed that the material is stable up to its melting point of 210 °C. osti.gov DSC studies on the polymerization of diacetylene monomers like 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) utilize the technique to follow the polymerization process and analyze its kinetics. mdpi.com In studies involving ionic liquids, DSC is used to determine phase transitions, though for some salts, no clear melting or glass transition temperatures are observed before decomposition. nih.gov These examples show that DSC is a valuable tool for determining the thermal stability range and observing phase changes in materials containing the toluenesulfonate (B8598656) moiety.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. TGA of p-toluidinium p-toluenesulphonate indicates that the compound is thermally stable up to 210 °C, after which decomposition begins. osti.gov TGA is broadly used to assess the thermal stability of materials, including polymers and ionic liquids. rsc.orgacs.org For instance, the TGA of cellulose (B213188) contaminated with potassium salts shows that the presence of the salt significantly lowers the decomposition temperature. usda.gov The analysis typically involves heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and observing the temperature at which weight loss occurs. acs.orgusda.gov The resulting TGA curve provides the onset temperature of decomposition and can reveal if the decomposition occurs in single or multiple steps. acs.org
Table 3: Summary of Thermal Analysis Data for a Related Compound (p-Toluidinium p-toluenesulphonate)
| Technique | Observation | Temperature | Reference |
| DSC | Melting Point | 210 °C | osti.gov |
| TGA | Onset of Decomposition | 210 °C | osti.gov |
Applications in Advanced Materials Science and Functional Materials Development
Role as a Dopant in Conducting Polymers
Toluene (B28343) sulfonate anions are widely used as dopants for intrinsically conducting polymers (ICPs) such as polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT). The incorporation of the tosylate anion into the polymer matrix during synthesis is a crucial step that transforms the material from an insulator or semiconductor into a conductor. This process, known as doping, involves the oxidation of the polymer backbone, creating positive charge carriers (polarons and bipolarons) that are stabilized and charge-compensated by the tosylate anions. The size, charge, and chemical nature of the tosylate dopant are instrumental in defining the final properties of the conducting polymer. jetir.org
The synthesis of toluene sulfonate-doped polypyrrole (PPy/TSA or PPy-Tos) can be achieved through both chemical and electrochemical polymerization methods.
In a typical chemical oxidative polymerization, pyrrole (B145914) monomer is oxidized in an aqueous medium using an oxidizing agent like ammonium (B1175870) persulfate (APS) or iron(III) chloride in the presence of a toluene sulfonate source, such as p-toluenesulfonic acid (TSA) or its salts (e.g., sodium p-toluenesulfonate). researchgate.netresearchgate.netgoogle.com The tosylate anion from the acid or salt becomes incorporated into the polymer structure as the dopant. Studies have varied the concentration of the dopant to examine its effect on the resulting polymer's properties. researchgate.netresearchgate.net
Electrochemical synthesis, or electropolymerization, involves the direct formation of a PPy film on an electrode surface from a solution containing the pyrrole monomer and a tosylate-based electrolyte. ukm.myukm.my This method allows for precise control over the film's thickness and morphology. ukm.my
Characterization of the synthesized PPy/TSA confirms the successful incorporation of the dopant and reveals its influence on the material's structure.
Fourier Transform Infrared (FTIR) Spectroscopy: Analysis of PPy/TSA shows characteristic peaks of polypyrrole alongside peaks indicating the presence of sulfonic acid (SO₃⁻) groups from the tosylate dopant, confirming its presence in the polymer matrix. researchgate.net
Scanning Electron Microscopy (SEM): SEM images often reveal a granular or globular surface morphology for chemically synthesized PPy/TSA particles. researchgate.netukm.my
X-Ray Diffraction (XRD): XRD analysis typically indicates that the synthesized PPy/TSA nanoparticles possess a largely amorphous structure. researchgate.net
Particle Size and Conductivity: Nanoparticles of PPy/TSA have been synthesized with sizes reported in the range of 24-51 nm and electrical conductivities around 1.3 x 10⁻¹ S/cm. researchgate.net
The research findings indicate that the properties of toluene sulfonate-doped polypyrrole can be tailored by controlling the synthesis conditions and dopant concentration.
Poly(3,4-ethylenedioxythiophene), or PEDOT, doped with tosylate (PEDOT:Tos) is one of the most stable and highly conductive polymers, making it a benchmark material in organic electronics. scholarly.org The electrochemical behavior of PEDOT:Tos films is central to their function in devices like supercapacitors, sensors, and electrochromic displays. scholarly.orgacs.org
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of PEDOT:Tos. CV scans reveal the characteristic oxidation (doping) and reduction (dedoping) processes of the polymer.
Studies using vapor phase polymerized (VPP) PEDOT/tosylate in an acetonitrile (B52724) electrolyte showed a doping onset potential of approximately -0.6 V and a broad oxidation peak around -0.2 V versus a silver/silver ion (Ag⁰/⁺) reference electrode. acs.org
The process is highly reversible, with some PEDOT nanofiber mats demonstrating a Coulombic reversibility exceeding 99%, indicating efficient insertion and removal of the doping anions during the electrochemical cycle. acs.org
Impedance spectroscopy is another tool used to characterize these films, which has shown that the deposition of a PEDOT:Tos film on an electrode significantly decreases the electrode's impedance over a wide frequency range. nih.gov Research has also demonstrated that PEDOT:Tos can achieve exceptionally high electrochemical doping levels, in some cases equal to or greater than one charge per monomer unit (≥100% doping level). acs.orgresearchgate.net This high charge storage capacity is crucial for energy storage applications. acs.org
| Property | Value/Observation | Technique | Source |
|---|---|---|---|
| Doping Onset Potential | ~ -0.6 V vs Ag⁰/⁺ | Cyclic Voltammetry (CV) | acs.org |
| Oxidation Peak | ~ -0.2 V vs Ag⁰/⁺ | Cyclic Voltammetry (CV) | acs.org |
| Coulombic Reversibility | > 99% | Cyclic Voltammetry (CV) | acs.org |
| Doping Level | ≥ 100% | Cyclic Voltammetry (CV) | acs.orgresearchgate.net |
| Impedance | Significantly decreased post-deposition | Impedance Spectroscopy | nih.gov |
The choice of toluene sulfonate as a dopant has a profound influence on both the physical structure (morphology) and the electrical conductivity of the resulting polymer film.
Morphology: The tosylate anion can direct the self-assembly of polymer chains, affecting the film's microstructure. In the electrochemical synthesis of PEDOT, using sodium p-toluenesulfonate as the dopant resulted in the formation of unique "nano-fungus" structures. nih.gov The porosity and surface roughness of the polymer, which are critical for applications like sensors and supercapacitors, are closely linked to the dopant and synthesis conditions. researchgate.net For composite films, such as PPy combined with carboxymethylcellulose (CMC), the presence of p-toluenesulfonate as the primary dopant allows for morphological changes from globular to smooth surfaces depending on the concentration of the insulating CMC polymer. scienceasia.org
Electrical Conductivity: Toluene sulfonate is known to produce conducting polymers with superior electrical conductivity compared to many other dopants.
In PEDOT synthesis, using a tosylate counter-ion often results in a higher degree of polymerization and a smoother film microstructure compared to smaller anions like chloride, leading to greater conductivity. ossila.com
For polypyrrole-based composites, the concentration of the tosylate dopant is directly correlated with conductivity. researchgate.net
An inverse relationship has been observed in some PEDOT/tosylate systems between the as-deposited electrical conductivity and the material's charge storage capacity. acs.org
The following table summarizes reported conductivity values for various tosylate-doped polymers.
| Polymer System | Conductivity (S/cm) | Notes | Source |
|---|---|---|---|
| PPy/TSA Nanoparticles | 0.13 | Chemically synthesized | researchgate.net |
| PPy-CMC Composite | 38.5 | 0.03 M CMC concentration | scienceasia.org |
| Ppy-PEG Composite | 61.28 | Highest conductivity with 0.20% PEG | ukm.myukm.my |
| PEDOT:Tos | up to 4398 | Optimized by in situ polymerization | rsc.org |
| PEDOT Nanofibers | ~60 | Electrospinning and VPP | acs.org |
Utilization in Nonlinear Optical (NLO) Materials Research
In the field of photonics, organic crystals are highly sought after for their large nonlinear optical (NLO) coefficients and fast response times. Toluene sulfonate plays a crucial role as a counter-anion in the design of some of the most effective ionic organic NLO crystals. Its function is to guide the packing of the NLO-active cations into a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity. mdpi.com
The most prominent example of a toluene sulfonate-based NLO crystal is 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST). mdpi.comoptica.orgmdpi.com DAST and its derivatives are synthesized through salt metathesis reactions, followed by crystallization. Good-quality single crystals are typically grown from solution by slow evaporation, often using methanol (B129727) as the solvent. scholarsresearchlibrary.comresearchgate.net
Researchers have synthesized numerous derivatives by modifying either the stilbazolium cation or the tosylate anion to fine-tune the crystal's physical and optical properties. mdpi.comscholarsresearchlibrary.com For example, replacing the tosylate anion with 2,4,6-trimethylbenzenesulfonate (B281753) results in the crystal DSTMS, which has similar NLO properties to DAST but more favorable growth characteristics. optica.org
The characterization of these crystals is essential to confirm their structure and quality.
Single-Crystal X-Ray Diffraction (XRD): This technique is used to determine the precise crystal structure, including lattice parameters and space group. DAST, for instance, crystallizes in the monoclinic space group P2₁, which is non-centrosymmetric and thus allows for second-order NLO effects. optica.orgscholarsresearchlibrary.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to confirm the presence of the various functional groups within the ionic salt, verifying its chemical composition. scholarsresearchlibrary.comresearchgate.net
The suitability of tosylate-based crystals for applications in photonics, such as frequency conversion and terahertz (THz) wave generation, is determined by their optical and dielectric properties. optica.orgmdpi.com
Optical Properties: The NLO performance of these crystals is exceptionally high. DAST is renowned for its large second-order nonlinear optical susceptibility. mdpi.com The efficiency of second-harmonic generation (SHG) is often evaluated using the Kurtz-Perry powder technique, where the material's response is compared to a standard like urea (B33335) or KDP. scholarsresearchlibrary.comresearchgate.net The linear optical properties are also critical; UV-Vis-NIR spectroscopy is used to identify the optical transmission window, which defines the spectral range where the material can be used without significant absorption. scholarsresearchlibrary.comresearchgate.netscirp.org
Dielectric Properties: A low dielectric constant is a key requirement for high-speed electro-optic modulation and for phase-matching in THz generation. mdpi.comoptica.org Toluene sulfonate-based NLO crystals generally exhibit low dielectric constants due to the predominantly electronic origin of their polarizability. mdpi.com Dielectric spectroscopy is used to measure the dielectric constant and dielectric loss as a function of the applied field's frequency. researchgate.netscirp.org For p-toluidine (B81030) p-toluenesulfonate (PTPT), the real part of the dielectric constant (ε') was found to be 1.892 at 1 MHz. scirp.org
| Material | Property | Value | Source |
|---|---|---|---|
| DAST | NLO Susceptibility (χ₁₁₁⁽²⁾) | 2020 ± 200 pm/V at 1.3 μm | mdpi.com |
| DAST | Dielectric Constant (ε₁) | 5.2 | optica.org |
| DSTMS | NLO Coefficient (d₁₁₁) | 214 ± 20 pm/V at 1.9 μm | optica.orgoptica.org |
| p-Toluidine p-Toluenesulfonate (PTPT) | Dielectric Constant (ε') | 1.892 at 1 MHz | scirp.org |
| p-Toluidine p-Toluenesulfonate (PTPT) | Dielectric Loss (ε'') | 6.9502 × 10⁻⁵ at 1 MHz | scirp.org |
Precursor and Component in Specialty Polymer Formulations
Potassium toluene sulfonate and its derivatives are utilized in the synthesis of specialized polymers, where the toluenesulfonate (B8598656) moiety can be incorporated to impart specific properties or can be involved in the polymerization process itself. Its role can be as a monomer precursor, a dopant for conductive polymers, or as a component in the synthesis of polyesters.
Research has demonstrated the synthesis of monomers containing the p-toluenesulfonate group, which are subsequently polymerized. For instance, the monomer 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) is synthesized from hexa-2,4-diyne-1,6-diol and p-toluenesulfonyl chloride in the presence of potassium hydroxide (B78521). mdpi.com This monomer undergoes liquid-state polymerization where the p-toluenesulfonate group is eliminated. mdpi.com Similarly, N,N-diallyl morpholinium p-toluenesulfonate monomers have been synthesized through anion exchange of N,N-diallyl morpholinium chloride with potassium p-toluenesulfonate. google.com These monomers can then be cyclopolymerized to create water-soluble polymers with quaternary ammonium groups. google.com
In the realm of conductive polymers, the p-toluenesulfonate anion is a widely used dopant. During the electrochemical synthesis of polypyrrole, using an electrolyte containing a p-toluenesulfonate salt results in films that are tough, flexible, and possess high specific conductivity (70-90 S/cm). tue.nl The large size of the p-toluenesulfonate anion is believed to interact strongly with the polypyrrole chain, leading to a higher charge per monomer unit compared to smaller anions. tue.nl This doping process is crucial for the polymer's application in electronics and sensors. The use of iron(III) p-toluenesulfonate as an oxidant and dopant in the in-situ polymerization of poly(3,4-ethylenedioxythiophene) (PEDOT) can slow the reaction rate, leading to a polymer with a longer conjugated chain, smoother microstructure, and improved conductivity. frontiersin.org
Furthermore, sulfonate-containing polymers, such as sulfonated poly-t-butyl styrene, can be prepared and neutralized with potassium hydroxide to yield a potassium sulfonate-containing ionomer. google.com These ionomers exhibit unique physical properties due to the presence of ionic groups. While p-toluenesulfonic acid is a common catalyst in polyesterification, metal organic sulfonates, including potassium toluenesulfonate, have also been cited as potential catalysts for the preparation of aliphatic polyesters. taylorandfrancis.comgoogle.com
Table 1: Role of this compound in Specialty Polymer Synthesis
| Role | Polymer System | Synthesis Detail | Resulting Property/Application | Reference |
|---|---|---|---|---|
| Monomer Precursor | Poly(diacetylene) derivative | Polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), synthesized using KOH. | Formation of a polymeric product with elimination of the p-toluenesulfonate group. | mdpi.com |
| Monomer Precursor | Poly(N,N-diallyl morpholinium) | Anion exchange with potassium p-toluenesulfonate to form the monomer. | Water-soluble antibacterial polymers. | google.com |
| Dopant | Polypyrrole (PPy) | Used as an electrolyte anion during galvanostatic polymerization. | Tough, flexible films with high conductivity (70-90 S/cm). | tue.nl |
| Ionomer Component | Potassium sulfonate containing poly-t-butyl styrene | Neutralization of sulfonated polymer with potassium hydroxide. | Flexible polymeric compositions with ionic domains. | google.com |
| Catalyst | Aliphatic Polyesters | Listed as a potential metal organic sulfonate catalyst for polycondensation. | Formation of high molecular weight polyesters. | google.com |
Development of Novel Nanocatalysts Featuring Sulfonate Moieties
The sulfonate group (-SO₃H) is a key functional group in the design of solid acid catalysts, prized for its strong Brønsted acidity. This compound can serve as a precursor or a source for the sulfonate functionality in the synthesis of advanced nanocatalysts. These materials are significant for their high efficiency, reusability, and environmentally benign nature compared to traditional liquid acid catalysts. nih.govbeilstein-journals.org
A direct application involves using this compound's parent acid, p-toluenesulfonic acid (p-TsOH), to create sulfonated materials which can then be neutralized or used to support metal nanoparticles. For example, ordered sulfonated mesoporous polymers (OMP-TsOH) have been synthesized by co-mixing p-TsOH with p-formaldehyde and a silica (B1680970) template. scielo.br These materials act as highly active solid acid catalysts for reactions like the esterification of fatty acids, with their large surface area and defined pore structure enhancing catalytic performance. scielo.br
In the synthesis of metallic nanoparticles, this compound can play a role in the preparation of the metal salt precursor. One study details the synthesis of silver p-toluenesulfonate by reacting p-toluenesulfonic acid with potassium hydroxide. orientjchem.org This silver salt is then used as a precursor for the reduction synthesis of stable silver nanoparticles in an ethylene (B1197577) glycol medium, with potassium citrate (B86180) acting as the reducing agent. orientjchem.org The resulting nanoparticles exhibit a spherical shape with diameters in the range of 85-97 nm. orientjchem.org
The presence of the sulfonate group itself is crucial for catalytic activity. In Ru-based water oxidation catalysts, the incorporation of a sulfonate group in place of a traditional carboxylate group has been shown to improve both solubility and electrochemical activity under neutral pH conditions. chemrxiv.org Density functional theory calculations suggest the sulfonate group helps create a more favorable geometry for the nucleophilic attack by water, which is a key step in the catalytic cycle. chemrxiv.org This highlights the strategic importance of the sulfonate moiety, derivable from precursors like this compound, in tuning the electronic and geometric properties of a catalyst's active site.
Table 2: this compound in Nanocatalyst Development
| Nanocatalyst Type | Role of Toluene Sulfonate | Synthesis Method | Key Finding | Reference |
|---|---|---|---|---|
| Silver Nanoparticles | Precursor to Silver Salt | Silver p-toluenesulfonate is synthesized from p-toluenesulfonic acid and potassium hydroxide, then reduced. | Stable, spherical silver nanoparticles (85-97 nm) are formed. | orientjchem.org |
| Sulfonated Mesoporous Polymer | Sulfonic Acid Source | p-Toluenesulfonic acid is co-polymerized with p-formaldehyde within a silica template. | Creates a solid acid catalyst with high surface area for esterification reactions. | scielo.br |
| Ru-based Water Oxidation Catalyst | Functional Moiety | Sulfonate groups are incorporated into the catalyst's ligand structure. | The sulfonate group enhances catalytic current and durability compared to carboxylate analogues. | chemrxiv.org |
Applications in Advanced Composite Materials and Coatings
This compound and its corresponding anion are valuable additives in the formulation of advanced composite materials and functional coatings, particularly those based on conductive polymers. The introduction of the toluenesulfonate group can significantly enhance the electrical, electrochemical, and protective properties of the final material.
A primary application is as a dopant for conductive polymer composites used in energy storage devices. Research on polypyrrole/carbon (PPy/C) composites for supercapacitor electrodes has shown that using p-toluenesulfonate (pTS) as a dopant during in-situ chemical oxidative polymerization is highly beneficial. aip.orgresearchgate.net The pTS anion is incorporated into the polypyrrole backbone, a process confirmed by X-ray photoelectron spectroscopy. aip.org This doping enhances the material's stability and charge storage capacity. PPy/C composites doped with an equimolar concentration of pTS to pyrrole have achieved a high specific capacitance of approximately 395 F/g in an aqueous sodium sulfate (B86663) solution, along with significant cycling stability. researchgate.net The presence of the aromatic pTS dopant is thought to make the polymer more resistant to over-oxidation, a common failure mechanism in such electrodes. google.com
In the field of protective coatings, the p-toluenesulfonate anion contributes to improved anti-corrosion performance. When polypyrrole coatings are electrochemically synthesized on carbon steel, the choice of dopant is critical. Dopants like p-toluenesulfonic acid (p-TSA) and sodium dodecylbenzene (B1670861) sulfonate (SDBS) have been shown to be particularly effective. researchgate.net The benzene (B151609) rings of these dopants are believed to stack together within the polymer matrix, forming a lamellar, sheet-like barrier that impedes the penetration of corrosive ions like chloride. This structural arrangement significantly suppresses corrosion. researchgate.net
Table 3: Effects of p-Toluenesulfonate (pTS) Doping on Polypyrrole/Carbon (PPy/C) Composites
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Specific Capacitance | Reached ~395 F/g with 0.1 M pTS doping. | High charge storage capacity for supercapacitor applications. | researchgate.net |
| Electrochemical Stability | Enhanced resistance to over-oxidation; good cycling stability (~500 cycles). | Improved lifespan and reliability of the electrode material. | researchgate.netgoogle.com |
| Corrosion Protection | Forms a barrier-like structure within the polymer coating. | Suppresses corrosion of the underlying metal substrate. | researchgate.net |
| Electrical Conductivity | Follows 3D variable range hopping; conductivity is dependent on pTS concentration. | Allows for tuning of the composite's electrical properties for specific applications. | aip.org |
| Morphology | Influences the surface features of the synthesized composite. | Affects the interface between the electrode and electrolyte, impacting performance. | aip.org |
Environmental Fate and Degradation Pathways Research
Advanced Oxidation Processes (AOPs) for Toluene (B28343) Sulfonate Degradation
Advanced oxidation processes are a class of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). sci-hub.se These processes are considered promising for the degradation of recalcitrant organic compounds like toluene sulfonates, which are often resistant to conventional treatment methods. asianpubs.org
Research into the degradation of p-toluene sulfonic acid (p-TSA), the anionic component of potassium toluene sulfonate, has demonstrated the efficacy of various photochemical methods. Studies have compared the degradation rates using ozone (O3), titanium dioxide/ultraviolet light (TiO2/UV), and a combination of TiO2/UV/O3. asianpubs.orgresearchgate.net
The degradation of p-TSA in these processes follows apparent first-order reaction kinetics. asianpubs.org A significant finding is the synergistic effect observed when photocatalysis (TiO2/UV) is combined with ozonization. asianpubs.org The rate constant for the combined TiO2/UV/O3 process is greater than the sum of the individual TiO2/UV and O3 processes, indicating a more efficient degradation pathway. asianpubs.org For instance, at 30 minutes of treatment, the degradation rate by O3 alone was 28.1% and by TiO2/UV was 43.4%, while the combined process achieved a 73.6% degradation rate. asianpubs.org
| Treatment Method | Degradation Rate (at 30 min) | Kinetic Model |
| Ozone (O3) | 28.1% | Apparent first-order |
| TiO2/UV | 43.4% | Apparent first-order |
| TiO2/UV/O3 | 73.6% | Apparent first-order |
This table summarizes the degradation efficiency of different photochemical methods on p-toluene sulfonic acid. asianpubs.org
During the degradation of toluene sulfonate through AOPs, the aromatic ring is attacked by hydroxyl radicals. acs.orgdbc.wroc.pl This leads to the formation of various intermediate products. In studies involving the photocatalytic oxidation of toluene, intermediates such as benzoic acid and benzaldehyde (B42025) have been identified. acs.orgdbc.wroc.pl The reaction pathway involving hydrogen abstraction is considered dominant in toluene degradation. acs.org
Ultimately, through these advanced oxidation processes, the intermediate organic molecules are further broken down. asianpubs.org The goal of these treatments is complete mineralization, which results in the conversion of the organic compound into carbon dioxide (CO2), water (H2O), and inorganic ions. asianpubs.orgacs.org This complete breakdown signifies a safe and effective method for the removal of p-toluene sulfonic acid from wastewater. asianpubs.org
Biological Degradation Mechanisms and Microbial Studies
The biodegradation of toluene sulfonates is another critical area of research, focusing on the ability of microorganisms to utilize these compounds as a source of carbon and energy.
Aerobic biological treatment methods have shown high efficiency in degrading p-toluene sulfonic acid (p-TSA) in industrial wastewater. researchgate.net The activated sludge process, a common method in wastewater treatment, utilizes a diverse microbial community to break down organic pollutants. mdpi.com
In a study using an aerobic biological fluidized bed (ABFB) reactor, an average degradation rate of 96.9% for 4-TSA was achieved under specific operating conditions. researchgate.net These conditions included a hydraulic retention time (HRT) of 9 hours, a temperature of 25°C, a pH of 8.0, and an inflow 4-TSA concentration of 600 mg/L. researchgate.net This demonstrates the potential for biological systems to effectively treat wastewater containing high concentrations of toluene sulfonates.
| Parameter | Value |
| Reactor Type | Aerobic Biological Fluidized Bed (ABFB) |
| Degradation Rate | 96.9% |
| Hydraulic Retention Time (HRT) | 9 hours |
| Temperature | 25°C |
| pH | 8.0 |
| Influent 4-TSA Concentration | 600 mg/L |
This table presents the optimal conditions for the aerobic biotransformation of 4-Toluene Sulfonic Acid in a fluidized bed reactor. researchgate.net
Several bacterial species have been identified as capable of degrading toluene and its derivatives. Under aerobic conditions, bacteria from genera such as Pseudomonas, Acinetobacter, Rhodococcus, and Bacillus have been shown to degrade toluene. pjoes.com For instance, a strain of Acinetobacter junii isolated from a petroleum-contaminated site demonstrated the ability to use toluene as a carbon source. researchgate.netcukerala.ac.in
Anaerobic degradation of toluene has also been extensively studied, with different microbial communities active under various electron-accepting conditions. wur.nl For example, under sulfate-reducing conditions, bacteria from the families Desulfobulbaceae and Syntrophobacteraceae have been identified as key players in toluene degradation. asm.org In denitrifying environments, bacteria of the genus Thauera and family Comamonadaceae have been implicated. asm.orgcapes.gov.br
A fascinating example of microbial cooperation was observed in a community designated as 'strain TA12', isolated from a pristine site. This community, capable of degrading p-toluenesulfonate, was found to consist of three distinct bacteria: Achromobacter xylosoxidans TA12-A, Ensifer adhaerens TA12-B, and Pseudomonas nitroreducens TA12-C. oup.com While Achromobacter and Ensifer were the primary degraders, Pseudomonas played a crucial role by providing essential vitamins, highlighting the complex interactions within microbial consortia. oup.com
Environmental Persistence and Attenuation Research
The environmental persistence of a chemical is determined by its resistance to degradation through biotic and abiotic processes. oup.com Toluene sulfonic acid is recognized for its high water solubility and strong polarity, which can make it challenging to treat with conventional methods. asianpubs.org
The persistence of organic compounds in the environment is a complex issue, influenced by a combination of the substance's intrinsic properties and environmental conditions. oup.com Factors such as the presence of degrading microorganisms, temperature, pH, and the availability of electron acceptors all play a role in the natural attenuation of toluene sulfonates in soil and groundwater. researchgate.netcrccare.com While AOPs and biological treatments can effectively degrade toluene sulfonates, their natural persistence underscores the importance of managing their release into the environment. The European Commission is considering new hazard classes for persistent, mobile, and toxic (PMT) substances to better regulate chemicals with these properties. acs.org
Advanced Analytical Methodologies for Comprehensive Characterization in Research
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is a cornerstone for the separation and analysis of potassium toluene (B28343) sulfonate and its associated impurities. By employing different stationary and mobile phases, researchers can effectively resolve components within a complex mixture, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is a preferred method for the quantitation of p-toluenesulfonates. thermofisher.com The development of a sensitive and simple HPLC-UV method is crucial for determining potential genotoxic impurities like methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS) at trace levels. nih.gov Method optimization involves the careful selection of a column, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation and sensitivity. nih.gov For instance, a reversed-phase approach is commonly used, with columns such as Inertsil ODS-3V being effective for separating p-toluenesulfonic acid and its ethyl ester from other impurities. The mobile phase often consists of an aqueous component, like phosphoric acid or a buffer, mixed with an organic solvent such as acetonitrile (B52724). nih.gov
Validation of the developed HPLC method is performed according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision. This ensures the method is reliable for its intended purpose. The sensitivity of HPLC-UV methods allows for low limits of detection (LOD) and quantification (LOQ), which is critical as regulatory bodies like the FDA and EMA have established a threshold of toxicological concern (TTC) for genotoxic impurities at 1.5 µ g/day . thermofisher.com A well-optimized method can achieve LOQ values in the range of 10 ng/mL, enabling the accurate monitoring of these impurities in active pharmaceutical ingredients (APIs). thermofisher.com
Table 1: Examples of HPLC Method Parameters for Toluene Sulfonate Analysis| Parameter | Method 1 nih.gov | Method 2 | Method 3 thermofisher.com |
|---|---|---|---|
| Column | Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm | Inertsil ODS-3V (250 x 4.6mm) 5µm | Not Specified |
| Mobile Phase | 0.1% Phosphoric acid in water : Acetonitrile (1:1 v/v) | Gradient with Solution A (0.2% OPA) and Solution B (Acetonitrile) | Gradient with Ammonium (B1175870) acetate and Acetonitrile |
| Flow Rate | 2.0 mL/min | Not Specified | Not Specified |
| Detection (UV) | 225 nm | Not Specified | UV Detection |
| Column Temperature | 27°C | Not Specified | Not Specified |
| Analytes | Methyl p-toluenesulfonate, Ethyl p-toluenesulfonate | p-Toluenesulfonic acid, Ethyl-p-Toluene sulfonate | Methyl-, Ethyl-, Isopropyl-, and Propyl-p-toluenesulfonate |
| LOQ | ~0.03 µg/mL | 0.0012 %w/w for PTSA, 0.003 µg/mL for EPTS | < 13.5 ng/mL |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile species, including sulfonate ester impurities that may be present in pharmaceuticals. shimadzu.comexpec-tech.com These compounds are often classified as potential genotoxic impurities (PGIs). shimadzu.com While standard GC methods can have limitations in qualitative capabilities and sensitivity, coupling with a mass spectrometer enhances performance significantly. expec-tech.com For complex drug matrices, GC-MS/MS (tandem mass spectrometry) provides superior anti-interference ability, high detection sensitivity, and good accuracy. expec-tech.com
Sample preparation for GC-MS analysis may involve derivatization to convert the target analytes into more volatile forms suitable for gas chromatography. nih.gov For example, alkyl toluenesulfonates can be transformed into their corresponding alkyl iodides using a derivatization reagent like sodium iodide (NaI). nih.gov Headspace-GC/MS is another approach used for analyzing volatile impurities in solid or liquid samples without extensive sample preparation. nih.gov Method validation for GC-MS typically assesses linearity, precision, sensitivity (detection limits), and accuracy, with results showing correlation coefficients greater than 0.995 and recovery rates between 80% and 110%. expec-tech.com
Table 2: GC-MS Method Parameters for Sulfonate Ester Impurity Analysis| Parameter | Method 1 (GC-MS/MS) expec-tech.com | Method 2 (Headspace-GC/MS) nih.gov |
|---|---|---|
| Instrument | Triple Quadrupole GC-MS | Headspace-GC/MS |
| Technique | Direct Injection | Headspace with NaI Derivatization |
| Analytes | Methyl p-toluenesulfonate, Ethyl p-toluenesulfonate, Isopropyl p-toluenesulfonate | Alkyl toluenesulfonates (as alkyl iodides) |
| Key Performance | Linearity (r > 0.995), Precision (< 10%), LOD (< 1 µg/L), Recovery (80-110%) | Robust method for quality control and safety of API |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate | In-situ derivatization with sodium iodide (NaI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of non-volatile compounds and for achieving extremely high sensitivity. rsc.org These techniques are used for the quantitative determination of genotoxic impurities such as alkyl p-toluene sulfonates in APIs like Cabazitaxel. researchgate.net The combination of HPLC's separation power with the mass spectrometer's detection capabilities provides exceptional specificity and allows for detection limits at parts-per-million (ppm) levels or lower. researchgate.net
Method development for LC-MS involves selecting the appropriate column, mobile phase, and, crucially, the ionization source. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common sources used for sulfonate ester analysis. researchgate.netnih.gov The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance sensitivity and selectivity for target analytes. researchgate.netnih.govwaters.com For example, an LC-APCI-MS/MS method has been developed for the simultaneous determination of 15 different sulfonate esters, demonstrating the technique's capacity for multi-component analysis. nih.gov Validation confirms that these methods are specific, linear, accurate, and robust, with recoveries typically ranging from 90% to 110%. nih.gov
Table 3: Examples of LC-MS Method Parameters for Toluene Sulfonate Analysis| Parameter | Method 1 (LC-MS) researchgate.net | Method 2 (UPLC/UV-MS) waters.com | Method 3 (LC-APCI-MS/MS) nih.gov |
|---|---|---|---|
| Column | Waters Symmetry C18 (75×4.6 mm), 3.5 µm | ACQUITY UPLC BEH Phenyl (2.1 x 50 mm), 1.7 µm | ODS column |
| Mobile Phase | Ammonium acetate buffer : Acetonitrile (70:30 v/v) | Gradient with 5 mM Ammonium Formate (pH 9.0) and Methanol (B129727) | Gradient with Water and Acetonitrile |
| Flow Rate | 0.8 mL/min | 600 µL/min | Not Specified |
| Ionization Mode | Not Specified | ESI Positive | APCI in MRM mode |
| Analytes | MPTS, EPTS, IPPTS | Methyl/Ethyl benzenesulfonate (B1194179), Methyl/Ethyl p-toluenesulfonate | 15 sulfonate esters (methane-, benzene-, and p-toluenesulfonates) |
| LOQ | ~2.6 µg/mL | 0.04 ppm (UV), lower with MS | LOD ≤ 1 ng/mL for p-toluenesulfonates |
Spectrometric Techniques for Quantitative and Qualitative Analysis
Spectrometric techniques are integral to the analysis of potassium toluene sulfonate, providing both quantitative data and qualitative structural information. In conjunction with chromatographic separations, UV-Visible spectroscopy serves as a robust quantitative detector. thermofisher.com Mass spectrometry, however, offers a higher degree of specificity and structural insight. It separates ions based on their mass-to-charge ratio (m/z), which is a fundamental property of a molecule, allowing for its unambiguous identification. researchgate.net
Fourier-transform infrared spectroscopy (FT-IR) is another valuable spectrometric technique used to identify the functional groups present in a sample. acs.org In the context of reactions involving toluene sulfonates, such as sulfonation processes, FT-IR can track the changes in chemical properties by monitoring the appearance or disappearance of characteristic absorption bands. For example, the formation of sulfonic acid (–SO3H) groups on a material can be confirmed by the presence of specific peaks in the FT-IR spectrum. acs.org This qualitative analysis is crucial for confirming reaction success and understanding the chemical transformations that have occurred.
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.commdpi.com This is particularly useful for reactions that involve transient or labile intermediates. spectroscopyonline.com Techniques such as mid-infrared (IR), near-infrared (NIR), Raman, and Fourier-transform infrared spectroscopy with attenuated total reflection (FTIR-ATR) are commonly employed for in situ monitoring. spectroscopyonline.commdpi.com
The application of in situ FTIR-ATR, for example, enables researchers to track the concentration profiles of reactants, products, and intermediates under actual reaction conditions. mdpi.com In processes like sulfonation, this technology can be used to monitor the reaction kinetics. rsc.org By observing the change in absorbance of specific functional groups over time, one can determine reaction rates and endpoints accurately. mdpi.comrsc.org This approach eliminates the delays and potential errors associated with offline analysis (like HPLC), leading to a more profound understanding of the reaction mechanism and facilitating safer, more reliable process scale-up. mdpi.comresearchgate.net
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
| AI/ML Tool/Platform | Potential Application for Potassium Toluene (B28343) Sulfonate Research | Research Objective |
| GNoME (Graph Networks for Materials Exploration) | Predict the stability of new crystalline structures containing the toluenesulfonate (B8598656) anion. bnet339.com | Discover novel, stable metal-organic frameworks (MOFs) or co-crystals with desirable porosity or electronic properties. |
| Generative Models (e.g., MatterGen) | Design new polymers or composite materials with potassium toluene sulfonate as a key component. bnet339.comresearchgate.net | Create materials with tailored properties, such as high thermal stability, specific conductivity, or enhanced capacitance for energy storage. gatech.edu |
| Autonomous Labs (e.g., Polybot) | Automate and optimize the synthesis conditions for this compound derivatives. anl.gov | Accelerate the discovery of high-quality materials by rapidly exploring a vast range of processing combinations to improve properties like conductivity and reduce defects. anl.gov |
| Predictive ML Models | Forecast the performance of this compound in specific applications (e.g., as a catalyst, electrolyte additive). acs.orgresearchgate.net | Screen potential applications and prioritize experimental efforts by predicting outcomes based on molecular and structural features. |
Exploration of Bio-inspired and Sustainable Applications
The principles of green chemistry and biomimicry offer promising avenues for the future application of this compound. Its inherent properties make it a candidate for technologies that minimize environmental impact and draw inspiration from natural systems.
In the realm of bio-inspired materials, research is exploring the development of advanced conductive hydrogels and organic synaptic transistors. nih.govresearchgate.net While not yet a primary component, the sulfonate group is critical in polymers like poly(styrene sulfonic acid), which are used to create these bio-mimicking devices. acs.org Future studies could investigate incorporating this compound as a dopant or as part of a polymer backbone in these systems. researchgate.net Its ionic conductivity and the interaction between the potassium ions and sulfonate groups could be harnessed to create materials that mimic biological signaling pathways, leading to innovations in wearable sensors, human-machine interfaces, and neuromorphic computing. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has also classified potassium toluenesulfonate as a "Green circle" chemical, indicating it is of low concern, which supports its further investigation for use in sustainable and biocompatible applications. nih.gov
| Application Area | Research Focus | Underlying Principle/Goal |
| Sustainable Biomass Processing | Use as a hydrotrope for lignin (B12514952) extraction from agro-industrial wastes. mdpi.comrsc.org | Increase the solubility of water-insoluble lignin to enable efficient biomass fractionation and valorization. |
| Bio-inspired Electronics | Incorporation into conductive hydrogels or organic electrochemical transistors (OECTs). nih.govresearchgate.net | Utilize its ionic properties to mimic biological functions for applications in flexible sensors and neuromorphic computing. |
| Green Formulations | Use as an inert ingredient in non-food pesticide products. smolecule.com | Leverage its low toxicity and status as an EPA Safer Chemical to create more environmentally benign agricultural formulations. nih.gov |
| Advanced Electrolytes | Exploration as an electrolyte additive in next-generation batteries. alfa-chemistry.com | Modulate ion transport and improve the stability and efficiency of energy storage devices. |
Expanding the Scope in Catalysis and Asymmetric Synthesis
The toluenesulfonate group is well-established in organic synthesis, primarily through its parent compound, p-toluenesulfonic acid (TsOH), a strong organic acid catalyst. researchgate.netnih.gov Future research is set to expand the role of this compound beyond that of a simple salt, exploring its potential in more sophisticated catalytic and asymmetric processes.
In asymmetric synthesis, the tosylate anion is frequently used as a counter-ion for chiral metal complexes or organocatalysts. researchgate.netchinesechemsoc.org Its presence can significantly influence the catalyst's solubility, stability, and stereochemical outcome. For example, in the asymmetric hydrogenation of certain enamides, the use of p-toluenesulfonic acid as an additive was found to be highly effective, with the final product being crystallized as its tosylate salt with excellent enantioselectivity. researcher.life Future work could systematically explore how varying the cation (e.g., from proton to potassium) in these tosylate salts affects the catalytic cycle and the enantiomeric excess of the products. This could lead to the development of more efficient and selective catalytic systems for producing chiral molecules, which are vital in the pharmaceutical and fine chemical industries.
| Catalytic Field | Potential Role of this compound | Research Objective |
| Heterogeneous Catalysis | Precursor for potassium-doped metal oxide catalysts. researchgate.net | Enhance catalytic activity and stability in oxidation reactions by promoting active oxygen species. |
| Asymmetric Synthesis | Chiral catalyst counter-ion. researchgate.netchinesechemsoc.orgresearcher.life | Improve enantioselectivity and yield in the synthesis of chiral compounds by modifying catalyst properties. |
| Acid Catalysis | Component in dual-catalyst systems or phase-transfer catalysis. researchgate.net | Provide a source of tosylate anions under specific reaction conditions to facilitate multi-step, one-pot syntheses. |
| Olefin Functionalization | Reagent in desulfurilative sulfonylation reactions. nii.ac.jp | Develop novel methods for the synthesis of sulfones from activated olefins. |
Advanced Theoretical Studies and Predictive Modeling
Computational chemistry provides powerful tools for understanding chemical structures and reactivity at the molecular level. While foundational theoretical studies have been performed on p-toluenesulfonic acid and its corresponding anion, there is significant scope for more advanced modeling of this compound. researchgate.net
Future research will likely employ high-level quantum chemical methods, such as Density Functional Theory (DFT), to model the behavior of this compound in complex environments. researchgate.net These studies can elucidate the precise nature of the ionic interactions between the potassium cation and the toluenesulfonate anion in different solvents, at interfaces, and within crystal lattices. researchgate.net For example, predictive modeling could be used to simulate the interaction of this compound with catalytic surfaces, helping to explain the promotional effects of potassium in certain reactions. researchgate.net
Furthermore, these theoretical calculations can generate large, high-quality datasets needed to train the machine learning models discussed previously. researchgate.net By combining DFT calculations with ML, researchers can develop predictive models that correlate the molecular structure of this compound derivatives with their macroscopic properties, such as catalytic activity or conductivity. acs.org This synergy between advanced theoretical studies and AI will enable an "inverse design" approach, where desired properties are specified first, and computational models then predict the chemical structures most likely to exhibit them, guiding experimental synthesis toward the most promising candidates. acs.org
| Modeling Technique | Research Target for this compound | Scientific Insight Gained |
| Density Functional Theory (DFT) | Electronic structure and vibrational spectra of the salt and its complexes. researchgate.netresearchgate.net | Accurate prediction of spectroscopic properties and understanding of bonding and charge distribution. |
| Molecular Dynamics (MD) Simulations | Behavior in aqueous solutions and at interfaces (e.g., with polymers or nanotubes). acs.org | Elucidation of solvation structures, ion-pairing dynamics, and mechanisms of interaction with other materials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Role in the active site of a catalyst or enzyme. | Detailed modeling of reaction mechanisms where the compound acts as a substrate, ligand, or counter-ion. |
| Computational Fluid Dynamics (CFD) with Reaction Kinetics | Optimization of industrial processes involving the compound. cdnsciencepub.com | Improved reactor design and process efficiency for synthesis or catalytic applications. |
Q & A
Q. What are the standard analytical methods for quantifying potassium toluene sulfonate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. The Pharmacopeial Forum outlines a validated protocol using a chromatographic system with a sodium alkyl sulfonate-modified silica column. Quantification involves comparing peak areas of test solutions to a tosylate ion standard . Ensure mobile phase pH is maintained at 2.5–3.0 to prevent sulfonate group ionization interference .
Q. How can researchers synthesize this compound with high purity?
Neutralization of p-toluenesulfonic acid with potassium hydroxide in anhydrous ethanol is a common method. Monitor reaction pH to avoid over-saturation, which may co-precipitate unreacted acid. Post-crystallization, verify purity via titration (e.g., ion-exchange chromatography) or FTIR to confirm sulfonate group integrity .
Q. What solvent systems are optimal for dissolving this compound in catalytic applications?
The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in non-polar media. For aqueous systems, use buffered solutions (pH 6–8) to stabilize the sulfonate anion. Solubility data contradictions across studies often arise from differences in ionic strength or counterion effects .
Advanced Research Questions
Q. How do structural modifications of the toluene sulfonate anion influence its catalytic efficiency in organic reactions?
Computational studies (DFT or MD simulations) can model electron-withdrawing/donating substituents on the benzene ring. For example, nitro groups at the para position enhance electrophilicity, increasing reactivity in esterification. Validate predictions experimentally via kinetic assays comparing turnover frequencies .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Systematic variation of temperature, ionic strength, and solvent polarity can isolate contributing factors. For instance, discrepancies in aqueous solubility often stem from unaccounted ion-pairing effects. Use conductometric titration to measure activity coefficients and adjust solubility models accordingly .
Q. How does this compound interact with biomolecules in drug-delivery systems?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding thermodynamics with proteins like serum albumin. Competitive assays with fluorescent probes (e.g., ANS) reveal hydrophobic binding pockets as primary interaction sites. Cross-reference with molecular docking simulations for mechanistic insights .
Methodological Guidance
Designing a kinetic study to assess sulfonate stability under oxidative conditions:
- Control variables : pH, temperature, oxidant concentration (e.g., H₂O₂).
- Analytical tools : Use UV-Vis spectroscopy to track absorbance at 260 nm (sulfonate degradation byproducts).
- Data interpretation : Apply pseudo-first-order kinetics if oxidant is in excess. Address outliers by testing for metal ion contamination (e.g., Fe³⁺) that may catalyze side reactions .
Addressing variability in catalytic performance across batch syntheses:
- Quality control : Implement ICP-MS to detect trace metal impurities (e.g., Na⁺, Ca²⁺) that may alter sulfonate anion mobility.
- Statistical analysis : Use ANOVA to compare batch means and identify significant outliers. Adjust synthesis protocols to include chelating agents (e.g., EDTA) if metal contamination is confirmed .
Key Considerations
- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC).
- Advanced Tools : Leverage synchrotron-based XAS to probe sulfonate coordination environments in complex matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
